![molecular formula C17H23N3O4S2 B2715895 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide CAS No. 1170259-41-2](/img/structure/B2715895.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has resulted in a potent and selective GIRK1/2 activator .Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound has been investigated as a potential activator of GIRK channels. These channels play a crucial role in modulating excitability in cells and are involved in various physiological processes. Specifically, the GIRK1/2 channel subtype is widely expressed in the brain. Researchers have identified a new ether-based scaffold in this compound, which, when paired with a novel sulfone-based head group, exhibits potent and selective activation of GIRK1/2 channels .
Antibacterial Activity
In practical research, several newly synthesized compounds, including our compound of interest, were evaluated for their antibacterial action. The in vitro zone of inhibition (ZOI) method was used to assess their effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Further studies are needed to explore the compound’s antibacterial potential .
Synthetic Approaches and Diversification
Researchers have explored rapid synthetic approaches to libraries of diversified 1,2,4-thiadiazole-based molecules. While our compound isn’t explicitly mentioned in this context, it’s worth noting that related thiadiazole-based structures have been investigated for their potential biological activities. These synthetic strategies contribute to the overall understanding of chemical space and drug discovery .
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide interacts with its targets, the GIRK channels, by activating them . This activation leads to changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets .
Pharmacokinetics
The compound has shown improved metabolic stability over other compounds .
Result of Action
The activation of GIRK channels by N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide leads to changes in the cell’s excitability . This can have various molecular and cellular effects, depending on the specific physiological context.
Future Directions
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12(2)14-4-6-16(7-5-14)26(23,24)19-17-10-13(3)18-20(17)15-8-9-25(21,22)11-15/h4-7,10,12,15,19H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYHSCLCMGDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.